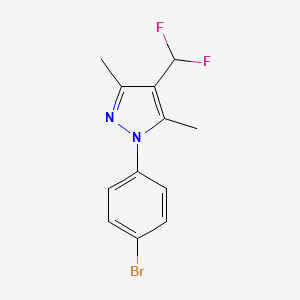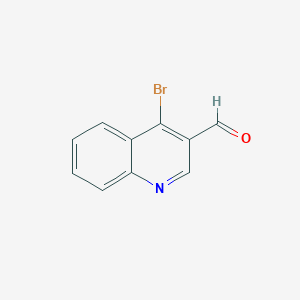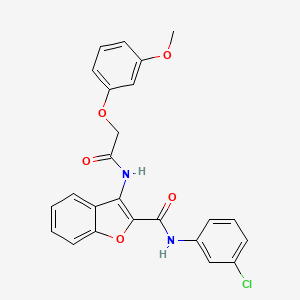
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole, commonly known as BRD-7552, is a chemical compound that has been the subject of extensive research in recent years. This compound is known for its unique properties which make it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of BRD-7552 involves its ability to bind to specific domains within the target enzymes, thereby inhibiting their activity. This, in turn, leads to changes in gene expression patterns and other cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD-7552 are dependent on the specific enzymes that it targets. Inhibition of HDACs has been shown to lead to changes in chromatin structure and gene expression patterns, while inhibition of BETs has been shown to affect the transcription of specific genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BRD-7552 in lab experiments include its potency and specificity for target enzymes, as well as its ability to modulate gene expression patterns. However, limitations include the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving BRD-7552. These include further exploration of its effects on specific cellular processes and pathways, as well as its potential use in the development of novel therapeutics for various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for BRD-7552 may also be an area of future research.
In conclusion, BRD-7552 is a valuable tool for scientific research due to its unique properties and ability to modulate specific enzymes involved in various cellular processes. Further research in this area has the potential to lead to important discoveries and advancements in the field of molecular biology and medicine.
Synthesemethoden
The synthesis of BRD-7552 involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-bromobenzaldehyde with 1,1,1-trifluoroacetone to form 1-(4-bromophenyl)-4,4,4-trifluoro-1-butene. This intermediate compound is then reacted with 3,5-dimethylpyrazole to form the final product, BRD-7552.
Wissenschaftliche Forschungsanwendungen
BRD-7552 has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BETs). These enzymes play important roles in various cellular processes, including gene expression and chromatin remodeling.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c1-7-11(12(14)15)8(2)17(16-7)10-5-3-9(13)4-6-10/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVGUXQDKWFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)

![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)

![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)


![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)
